Product packaging for 3-Decyl-3-hydroxypentanedioic acid(Cat. No.:)

3-Decyl-3-hydroxypentanedioic acid

Cat. No.: B7828710
M. Wt: 288.38 g/mol
InChI Key: NPQGZHYAXAOWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Decyl-3-hydroxypentanedioic acid is a organic compound with the molecular formula C15H28O5 and a molecular weight of approximately 288.38 g/mol . It is supplied as a high-purity material, with grades available from 85.0% to 99.8%, making it suitable for demanding research and development purposes . This compound is primarily used as a versatile synthetic intermediate in the development of more complex chemical entities . Researchers value this and related hydroxypentanedioic acid derivatives as building blocks in supramolecular chemistry and materials science . Compounds with similar structures, featuring long alkyl chains like the decyl group, are of significant interest in the study of artificial ionophores, which are molecules that can transport ions across lipid membranes . This area of research has potential biological relevance, as synthetic ionophores can disrupt cellular ion homeostasis and are investigated for applications such as antibacterial or anticancer agents, though the specific biological activity of this compound remains a subject for further exploration . The product is packaged for stability and shipped promptly to support laboratory workflows. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O5 B7828710 3-Decyl-3-hydroxypentanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decyl-3-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-2-3-4-5-6-7-8-9-10-15(20,11-13(16)17)12-14(18)19/h20H,2-12H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGZHYAXAOWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658507
Record name 3-Decyl-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30403-47-5
Record name 3-Decyl-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Decyl 3 Hydroxypentanedioic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for the construction of complex molecules like 3-decyl-3-hydroxypentanedioic acid. Enzymes can offer high regio- and stereoselectivity under mild reaction conditions, which is particularly advantageous for creating chiral centers and avoiding harsh reagents.

One potential chemoenzymatic route could involve the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes are capable of inserting an oxygen atom adjacent to a carbonyl group. For instance, a suitably substituted keto acid could be a precursor, where a BVMO could catalyze the formation of an ester that, upon hydrolysis, yields a dicarboxylic acid. chemistryviews.org A study on a BVMO from Pseudomonas aeruginosa demonstrated unusual regioselectivity, which could be exploited to produce α,ω-dicarboxylic acids from long-chain aliphatic keto acids. chemistryviews.org This approach could potentially be engineered for substrates leading to this compound.

Another enzymatic approach could be the light-driven decarboxylation of dicarboxylic acids. While this is a degradative process, the enzyme involved, a photodecarboxylase from Chlorella variabilis (CvFAP), has been shown to convert long-chain dicarboxylic acids into alkanes, with mono-fatty acids as intermediates. d-nb.infonih.govresearchgate.net Understanding the substrate tolerance of such enzymes could open avenues for synthetic applications, potentially in reverse or with modified enzymes.

The following table summarizes potential enzymatic steps that could be investigated for the synthesis of this compound precursors.

Enzyme ClassPotential ReactionRelevance to Synthesis
Baeyer-Villiger Monooxygenase (BVMO)Oxidation of a ketone precursor to an esterFormation of the dicarboxylic acid backbone chemistryviews.org
LipaseHydrolysis of a diester precursorFinal step to yield the dicarboxylic acid
Photodecarboxylase (e.g., CvFAP)Modified for carboxylationPotential for introducing carboxylic acid groups d-nb.infonih.govresearchgate.net

Stereoselective Synthesis and Enantiomeric Control Strategies for Chiral Hydroxy Acids

The central carbon atom bearing the decyl and hydroxyl groups in this compound is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for obtaining enantiomerically pure forms of the compound. Several strategies for the stereoselective synthesis of chiral hydroxy acids have been developed.

One common approach is the use of chiral auxiliaries. For instance, Evans chemistry, which employs chiral oxazolidinones, can be used to control the stereochemistry of aldol (B89426) reactions, which could be a key step in constructing the carbon skeleton of the target molecule. chemrxiv.org Although this method has shown moderate diastereoselectivity in some cases for related compounds, the diastereomers can often be separated by chromatography. chemrxiv.org

Another powerful technique is the desymmetric reduction of malonic esters. This method can be used to create α-tertiary amines and tertiary alcohols with high stereoselectivity. nih.gov By starting with a suitably substituted malonic ester, it is conceivable that a stereoselective reduction could yield a precursor to this compound with a defined stereocenter.

Furthermore, the Diels-Alder reaction using chiral catalysts or dienophiles can provide a template for stereocontrolled synthesis. For example, the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan (B31954) has been used as a versatile starting point for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. researchgate.net A similar strategy could be envisioned for the construction of the substituted pentanedioic acid framework.

The table below outlines some potential stereoselective synthesis strategies.

StrategyDescriptionPotential Application
Chiral AuxiliariesUse of a removable chiral group to direct a stereoselective reaction.Aldol condensation to form the C-C backbone chemrxiv.org
Desymmetric ReductionStereoselective reduction of a prochiral malonic ester.Creation of the chiral tertiary alcohol center nih.gov
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Hydrogenation or oxidation of a prochiral precursor.
Diels-Alder ReactionCycloaddition reaction to set multiple stereocenters.Construction of a cyclic precursor with defined stereochemistry researchgate.net

Derivatization Strategies for Structural Modification and Functionalization of this compound

The two carboxylic acid groups and the tertiary hydroxyl group of this compound are amenable to a wide range of chemical modifications. Derivatization can be used to alter the molecule's physical properties, such as solubility and volatility, or to introduce new functional groups for further reactions or biological evaluation. libretexts.orgnih.gov

Derivatization of Carboxylic Acid Groups:

Esterification: The carboxylic acid groups can be readily converted to esters by reaction with an alcohol in the presence of an acid catalyst. libretexts.org This is a common method to protect the carboxylic acids or to improve their chromatographic behavior. colostate.edu

Amidation: Reaction with amines can form amides. This introduces nitrogen into the molecule and can be used to link it to other molecules, such as amino acids or peptides. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert carboxylic acids to their trimethylsilyl (B98337) (TMS) esters, which are more volatile and suitable for gas chromatography. sigmaaldrich.com

Derivatization of the Tertiary Hydroxyl Group:

Acylation: The hydroxyl group can be acylated to form an ester using acyl chlorides or anhydrides. This can be used to introduce a variety of functional groups. nih.gov

Alkylation: The hydroxyl group can be converted to an ether by alkylation, although this is generally more difficult for tertiary alcohols.

Silylation: Similar to carboxylic acids, the tertiary alcohol can be converted to a silyl (B83357) ether, which can serve as a protective group or enhance volatility for analysis. sigmaaldrich.com

The following table provides examples of derivatization reactions for the functional groups present in this compound.

Functional GroupReagentDerivativePurpose
Carboxylic AcidMethanol/H+Methyl esterProtection, improved volatility libretexts.orgcolostate.edu
Carboxylic AcidThionyl chloride, then an amineAmideIntroduction of nitrogen, coupling nih.gov
Hydroxyl GroupAcetic anhydrideAcetate (B1210297) esterProtection, functionalization nih.gov
BothBSTFATMS ester and etherIncreased volatility for GC analysis sigmaaldrich.com

Investigation of Synthetic Precursors and Novel Reaction Pathways for the Compound

The synthesis of this compound would likely start from simpler, commercially available precursors. The glutaric acid (pentanedioic acid) backbone is a key structural feature, and methods for its synthesis and substitution are of great interest.

A versatile route to 3-substituted glutaric acids involves a Knoevenegel condensation of an aldehyde with diethyl malonate, followed by a Michael addition. The resulting dimalonate can then be hydrolyzed and decarboxylated to yield the desired 3-substituted glutaric acid. scispace.com For the target molecule, decanal (B1670006) could be a potential starting aldehyde.

More recently, visible light-driven methods have been developed for the synthesis of α-substituted glutaric diesters from acrylates and aldehydes, using Eosin Y as a photocatalyst. chemrxiv.orgrsc.orgrsc.org This approach offers a metal-free and potentially more sustainable route to glutaric acid derivatives.

A patent for the synthesis of the related compound, 3-methyl-3-hydroxy-glutaric acid, describes the reaction of a compound of the formula R-CO-CH3 (where R can be an alkoxy or other leaving group) with two equivalents of an alkali metal salt of an acetate ester (X-CH2-COOR1). google.com This suggests a pathway involving the formation of a β-keto ester followed by a second addition. A similar strategy could be adapted for the synthesis of this compound, potentially starting from a decanoyl derivative.

The table below summarizes potential synthetic precursors and reaction pathways.

Precursor(s)Reaction PathwayProduct
Decanal, Diethyl malonateKnoevenegel condensation, Michael addition, Hydrolysis, Decarboxylation3-Decylglutaric acid scispace.com
Decanal, Acrylate esterVisible light-driven Giese-type additionα-Decanoyl glutaric diester chemrxiv.orgrsc.orgrsc.org
Decanoyl derivative, Acetate ester saltNucleophilic addition3-Decyl-3-hydroxy-glutaric acid diester google.com

Scientific Focus: The Biochemical Journey of this compound

Initial research into the biosynthetic pathways and metabolic transformations of this compound has revealed a significant gap in the currently available scientific literature. At present, specific details regarding its endogenous formation and metabolic roles are not well-documented.

While the broader field of dicarboxylic acid metabolism is understood, the precise enzymatic processes and regulatory networks governing the synthesis of this particular long-chain substituted diacid remain to be elucidated. Consequently, a detailed discussion of its specific biosynthetic routes, the key enzymes involved, and its direct integration into lipid metabolic networks is not possible based on current scientific knowledge.

Further research is required to identify the specific enzymes responsible for the formation of the 3-hydroxy-3-decylpentanedioate structure and to understand how its synthesis is controlled within the cell. Moreover, its connections to the metabolism of critical fatty acids like linoleic acid, its role in the biosynthesis of other unsaturated fatty acids, and its interplay with glycerophospholipid and ether lipid metabolism are areas that await scientific investigation.

As the body of scientific knowledge expands, future studies will likely shed light on the metabolic significance of this compound, allowing for a comprehensive understanding of its biochemical journey.

Biosynthetic Pathways and Metabolic Transformations of 3 Decyl 3 Hydroxypentanedioic Acid

Enzymatic Biotransformation and Catabolic Fates of the Decyl Hydroxypentanedioic Acid Scaffold

The breakdown of the 3-Decyl-3-hydroxypentanedioic acid scaffold is anticipated to proceed through enzymatic pathways that handle long-chain fatty acids and dicarboxylic acids, primarily through β-oxidation. The presence of the decyl side chain and the hydroxyl group at the C3 position introduces specific enzymatic steps for its complete catabolism.

The initial steps of degradation would likely involve the activation of one of the carboxyl groups to its corresponding CoA ester, a prerequisite for entry into the β-oxidation spiral. This reaction is catalyzed by an acyl-CoA synthetase. Given the dicarboxylic nature of the molecule, it is plausible that specific long-chain dicarboxylyl-CoA synthetases are involved.

Once activated, the molecule would likely undergo a series of β-oxidation cycles. However, the substitution at the β-carbon (C3) with a hydroxyl group and a decyl group prevents direct β-oxidation. Therefore, an initial biotransformation to remove or alter these substituents would be necessary. One possibility is the action of a dehydrogenase to oxidize the hydroxyl group, forming a β-keto acid. Subsequent cleavage could then release the decyl group, potentially as decanoyl-CoA, and a shorter dicarboxylic acid.

The resulting chain-shortened dicarboxylic acids would then be further degraded via the β-oxidation pathway. This process involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, which systematically shortens the carbon chain by two-carbon units in the form of acetyl-CoA. wikipedia.org

Alternative enzymatic biotransformations could also play a role. For instance, enzymes like Baeyer-Villiger monooxygenases (BVMOs) are known to act on keto acids, potentially leading to ester intermediates that can be subsequently hydrolyzed. chemistryviews.org Another possibility is decarboxylation, mediated by enzymes such as photodecarboxylases, which can shorten the carbon chain. nih.gov

The ultimate catabolic fate of the this compound scaffold is the complete oxidation to acetyl-CoA, which can then enter the citric acid cycle for energy production, or be utilized in various biosynthetic pathways. libretexts.orglibretexts.org

Table 1: Postulated Enzymatic Reactions in the Catabolism of this compound

StepReactionEnzyme Class (Postulated)SubstrateProduct
Activation CoA thioesterificationLong-chain Acyl-CoA SynthetaseThis compound3-Decyl-3-hydroxypentanedioyl-CoA
Oxidation Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenase3-Decyl-3-hydroxypentanedioyl-CoA3-Decyl-3-oxopentanedioyl-CoA
Cleavage ThiolysisThiolase3-Decyl-3-oxopentanedioyl-CoADecanoyl-CoA + Malonyl-CoA
β-Oxidation DehydrogenationAcyl-CoA DehydrogenaseChain-shortened dicarboxylyl-CoAEnoyl-CoA
HydrationEnoyl-CoA HydrataseEnoyl-CoA3-Hydroxyacyl-CoA
Oxidation3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoA3-Ketoacyl-CoA
ThiolysisThiolase3-Ketoacyl-CoAAcetyl-CoA + Chain-shortened dicarboxylyl-CoA

Subcellular Localization and Compartmentation of Metabolic Processes

The metabolic processing of fatty acids and dicarboxylic acids is distinctly compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes. nih.govnih.gov The specific location for the metabolism of this compound would likely depend on the chain length and the specific enzymatic machinery of the organism.

Mitochondria: The primary site for the β-oxidation of short, medium, and long-chain fatty acids is the mitochondrial matrix. libretexts.orgcsun.edu Fatty acids are first activated to their CoA esters in the cytoplasm and then transported into the mitochondria via the carnitine shuttle. libretexts.orgcsun.edu The β-oxidation spiral in the mitochondria efficiently generates acetyl-CoA, NADH, and FADH2, which directly feed into the citric acid cycle and the electron transport chain for ATP production. wikipedia.org It is plausible that the later stages of the catabolism of the chain-shortened dicarboxylic acid intermediates derived from this compound occur in the mitochondria.

Peroxisomes: Peroxisomes play a crucial role in the initial breakdown of very-long-chain fatty acids and dicarboxylic acids. nih.govnih.gov Unlike mitochondria, the first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). mdpi.com This H2O2 is then detoxified by catalase, which is abundant in peroxisomes. mdpi.com Peroxisomal β-oxidation is typically incomplete, chain-shortening long-chain substrates to a medium-chain length, which are then further metabolized in the mitochondria. Given its long decyl chain, the initial breakdown of this compound could very well be initiated in the peroxisomes.

Cytoplasm and Endoplasmic Reticulum: The initial activation of fatty acids occurs in the cytoplasm. libretexts.org The endoplasmic reticulum is involved in the ω-oxidation of fatty acids, a process that can lead to the formation of dicarboxylic acids. portlandpress.com While not a direct catabolic pathway, it represents a potential route for the synthesis of dicarboxylic acid precursors. In some organisms, catalase, an important enzyme in managing the byproducts of oxidation, can also be found in the endoplasmic reticulum. mdpi.com

Table 2: Subcellular Localization of Key Metabolic Processes for Dicarboxylic Acids

Subcellular CompartmentMetabolic ProcessKey Enzymes (General)Relevance to this compound Metabolism
Mitochondria β-Oxidation (chain-shortened dicarboxylates)Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseFinal stages of catabolism, energy production.
Peroxisomes β-Oxidation (long-chain dicarboxylates)Acyl-CoA Oxidase, Bifunctional Enzyme (Hydratase/Dehydrogenase), Thiolase, CatalaseInitial breakdown of the long-chain structure.
Cytoplasm Fatty Acid ActivationAcyl-CoA SynthetasesInitial step for metabolic processing.
Endoplasmic Reticulum ω-OxidationCytochrome P450 MonooxygenasesPotential biosynthetic route for dicarboxylic acid precursors.

Enzymatic Catalysis and Biochemical Interactions with 3 Decyl 3 Hydroxypentanedioic Acid

Characterization of Enzymes Interacting with 3-Decyl-3-hydroxypentanedioic Acid

There is no information available in the scientific literature regarding enzymes that have been identified to interact with this compound.

Due to the absence of identified interacting enzymes, no studies on substrate specificity or kinetic analyses have been performed. Such studies would typically involve determining kinetic parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to understand the efficiency and affinity of an enzyme for this substrate. However, without the identification of a corresponding enzyme, these data remain non-existent.

The structural biology of any potential enzyme-3-Decyl-3-hydroxypentanedioic acid complexes is also an uninvestigated area. X-ray crystallography or cryo-electron microscopy would typically be employed to resolve the three-dimensional structure of such a complex, offering insights into the binding mode and the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of catalysis or modulation, but no such structural data are available.

Role as a Modulator or Substrate in Specific Enzymatic Reactions

It has not been determined whether this compound can function as a substrate, an inhibitor, or an activator of any known enzymatic reactions. Research would be required to screen this compound against a variety of enzymes to ascertain any potential modulatory effects.

Pathways of Enzymatic Interconversion with Related Metabolites

Given the lack of information on enzymes that act on this compound, there are no known metabolic pathways involving its enzymatic interconversion. The synthesis and degradation of this compound within a biological system, and its relationship to other metabolites, have not been elucidated.

State of the Art Analytical Methodologies for 3 Decyl 3 Hydroxypentanedioic Acid Research

Advanced Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 3-Decyl-3-hydroxypentanedioic acid. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the specific analytical goals, with both platforms offering powerful tools for qualitative and quantitative assessment.

The quantitative and qualitative analysis of dicarboxylic acids like this compound presents challenges due to their polarity, low volatility, and often low abundance in biological samples. longdom.org Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) MS, and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

UPLC-MS/MS and UPLC-Q-TOF/MS: Liquid chromatography, particularly UPLC, offers high-resolution separation of non-volatile compounds in their native state. However, dicarboxylic acids can exhibit poor ionization efficiency and fragmentation in mass spectrometry. chromatographyonline.com To overcome this, chemical derivatization is a common strategy. Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid groups, reversing the polarity from negative to positive and adding a readily ionizable moiety. longdom.orgchromatographyonline.com This significantly enhances detection sensitivity in positive electrospray ionization (ESI) mode and provides more predictable fragmentation for quantification using Multiple Reaction Monitoring (MRM). longdom.org UPLC coupled with high-resolution mass spectrometry (HRMS) like Q-TOF allows for the determination of the accurate mass of the parent ion and its fragments, enabling confident qualitative identification and formula confirmation.

GC-MS/MS: For GC-based analysis, the high polarity and low volatility of this compound necessitate derivatization. nih.gov A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), to convert the polar carboxylic acid and hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net These derivatives are volatile and exhibit good chromatographic behavior on non-polar capillary columns. nih.govresearchgate.net GC-MS provides characteristic fragmentation patterns, often involving the loss of derivatizing groups and specific cleavages of the carbon chain, which are useful for structural confirmation. capes.gov.br GC-MS/MS further enhances selectivity and sensitivity, which is crucial for trace-level detection in complex mixtures. nih.gov

Table 1: Example Chromatographic-Mass Spectrometric Method Parameters

Parameter UPLC-MS/MS (Hypothetical) GC-MS (Hypothetical)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) Non-polar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (B52724) | Helium at a constant flow rate | | Derivatization | Dimethylaminophenacyl bromide (DmPABr) for charge-reversal longdom.orgchromatographyonline.com | Silylation (e.g., BSTFA) to increase volatility researchgate.net | | Ionization Mode | Positive Electrospray Ionization (ESI+) | Electron Ionization (EI) | | MS Detection | Multiple Reaction Monitoring (MRM) or High-Resolution Full Scan | Selected Ion Monitoring (SIM) or Full Scan | | Typical Injection Volume | 1-5 µL | 1 µL (Split/Splitless) |

This compound possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often have different biological activities, their separation and individual quantification are critical. nih.gov

Indirect Enantioseparations: A widely used method for chiral separation is the indirect approach. This involves derivatizing the racemic mixture with an enantiomerically pure chiral reagent to form a pair of diastereomers. researchgate.net Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns (either GC or LC). researchgate.netdoi.org After separation, mass spectrometry can be used for detection and quantification. The selection of the chiral derivatizing agent is crucial for achieving sufficient resolution between the diastereomeric products.

Direct Chiral Chromatography: Alternatively, direct separation can be achieved using a chiral stationary phase (CSP) in either GC or LC. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, polysaccharide-based chiral columns are often effective. capes.gov.br This approach avoids the need for derivatization but requires careful method development to find a suitable chiral column and mobile phase combination. The efficacy of the separation depends on the energy difference in the transient diastereomeric complexes formed between the enantiomers and the chiral selector. nih.gov

Table 2: Approaches for Chiral Profiling

Approach Principle Advantages Considerations
Indirect Separation Derivatization with a chiral agent to form separable diastereomers. researchgate.net Uses standard achiral columns; well-established. Requires a pure chiral derivatizing agent; potential for kinetic resolution bias.
Direct Separation Use of a Chiral Stationary Phase (CSP) to resolve enantiomers directly. Simpler sample preparation (no derivatization); direct measurement. CSPs can be expensive; method development can be extensive.

Optimization of Sample Preparation and Mitigation of Matrix Effects in Complex Biological and Environmental Samples

The analysis of this compound in matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins, lipids, and salts. biotage.commdpi.com These matrix components can suppress the analyte signal in ESI-MS (ion suppression) or interfere with chromatographic separation. mdpi.com

Protein Precipitation (PPT): For biological fluids like plasma or serum, PPT is a simple first step. It involves adding a cold organic solvent (e.g., acetonitrile or methanol) to denature and precipitate the majority of proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE is used to isolate analytes based on their solubility in two immiscible liquid phases (typically aqueous and organic). For dicarboxylic acids, the pH of the aqueous phase is adjusted to ensure the analyte is in its desired protonation state to facilitate its transfer into the organic solvent. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. nih.gov Different types of SPE cartridges can be used:

Reversed-Phase SPE: Retains non-polar compounds while polar matrix components like salts are washed away.

Ion-Exchange SPE: This is particularly useful for charged molecules like dicarboxylic acids. Anion-exchange sorbents can be used to retain the negatively charged carboxylate ions while neutral and positively charged interferences are removed. The analyte is then eluted with a solvent that neutralizes the charge. biotage.com

Proper sample cleanup is essential for robust and reproducible quantification, minimizing matrix effects and extending the life of the analytical column and mass spectrometer. biotage.com

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Primary Use Pros Cons
Protein Precipitation Solvent-induced denaturation of proteins. Removal of proteins from plasma/serum. Fast, simple, inexpensive. Less clean; may not remove other interferences (salts, phospholipids).
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents. mdpi.com General cleanup and concentration. Effective at removing highly polar/non-polar interferences. Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent. nih.gov Selective isolation and concentration. High selectivity, high recovery, easily automated. Higher cost per sample, requires method development.

Application in Untargeted and Targeted Metabolomics Studies

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system. Long-chain dicarboxylic acids are known to be involved in fatty acid metabolism and can serve as biomarkers for certain metabolic disorders. nih.gov

Targeted Metabolomics: In a targeted approach, analytical methods (typically LC-MS/MS or GC-MS/MS) are developed and optimized specifically for the sensitive and precise quantification of this compound and a panel of other related metabolites. nih.gov This is useful for hypothesis-driven research, such as investigating its role in a specific metabolic pathway or validating it as a potential biomarker. Quantification is typically achieved using stable isotope-labeled internal standards. longdom.org

Untargeted Metabolomics: In untargeted studies, the goal is to capture as broad a snapshot of the metabolome as possible. High-resolution mass spectrometry (e.g., UPLC-Q-TOF/MS) is the preferred platform. chromatographyonline.com The resulting data is processed to detect thousands of features, which are then identified by comparing their accurate mass and fragmentation patterns to metabolomics databases. hmdb.cahmdb.ca this compound could be identified in such a study as a metabolite that is significantly altered between different biological states, prompting further targeted investigation into its function.

Spectroscopic Fingerprinting and Structural Elucidation beyond Basic Identification

While chromatography-mass spectrometry is excellent for detection and quantification, nuclear magnetic resonance (NMR) spectroscopy provides complementary and definitive structural information.

Mass Spectrometry (MS) Fragmentation: High-resolution mass spectrometry provides a "fingerprint" based on the fragmentation of the molecule. For the silylated derivative of this compound in GC-MS, characteristic fragments would arise from the loss of TMS groups and cleavage at positions alpha to the carbonyl groups and adjacent to the hydroxyl group. The fragmentation pattern of the long decyl chain can also provide structural confirmation. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.

¹H NMR: Would provide distinct signals for the protons on the carbon backbone. The protons on the carbons alpha to the two carboxylic acid groups would appear in the 2-3 ppm range. libretexts.org The protons on the decyl chain would produce a complex set of signals in the alkane region (~0.8-1.6 ppm), while the proton on the hydroxyl-bearing carbon would have a specific chemical shift. The acidic protons of the carboxyl groups themselves would appear far downfield (>10 ppm) as broad singlets, a characteristic feature of carboxylic acids. libretexts.org

¹³C NMR: Would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbons of the carboxylic acids are highly deshielded, appearing around 170-180 ppm. libretexts.org The carbon bearing the hydroxyl group would also have a characteristic shift, and the different carbons of the decyl chain could be resolved.

Together, 1D and 2D NMR experiments (like COSY and HSQC) can be used to piece together the complete chemical structure and confirm the identity of this compound beyond any doubt.

Table 4: Predicted NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH > 10 (broad) libretexts.org ~170-180 libretexts.org
-CH₂-COOH ~2.2 - 2.7 libretexts.org ~35-45
C(OH) N/A ~70-80
Decyl -CH₂- adjacent to C(OH) ~1.5 - 1.8 ~30-40
Decyl -(CH₂)₈- ~1.2 - 1.4 ~22-32
Decyl -CH₃ ~0.8 - 0.9 ~14

Note: Predicted values are estimates based on general principles and data for similar structures. libretexts.orggithub.iohmdb.ca Actual values depend on solvent and other experimental conditions.

Biological and Biochemical Roles of 3 Decyl 3 Hydroxypentanedioic Acid in Model Systems

Contribution to Metabolic Homeostasis and Perturbations in Organismal Models

There is currently a lack of direct scientific evidence detailing the specific contribution of 3-Decyl-3-hydroxypentanedioic acid to metabolic homeostasis or its role in perturbations within organismal models. However, by examining the broader classes of molecules to which it belongs—long-chain dicarboxylic acids and hydroxy fatty acids—we can infer its potential metabolic significance.

Long-chain dicarboxylic acids are typically products of the ω-oxidation pathway of fatty acids. nih.govnih.gov This metabolic route serves as an alternative to the primary β-oxidation pathway, particularly when there is an excess of fatty acids or when mitochondrial β-oxidation is impaired. nih.govnih.gov The resulting dicarboxylic acids can then undergo peroxisomal β-oxidation, contributing to energy production. nih.govnih.gov Therefore, the presence and concentration of specific dicarboxylic acids can reflect the status of fatty acid metabolism and energy balance within an organism.

Similarly, 3-hydroxy fatty acids are key intermediates in the β-oxidation of fatty acids. The accumulation of certain 3-hydroxy fatty acids can indicate defects in this crucial energy-producing pathway. nih.gov Urinary excretion of 3-hydroxy dicarboxylic acids is observed in conditions with increased fatty acid mobilization or inhibited fatty acid oxidation. nih.gov

Given its structure, this compound is likely a product of fatty acid metabolism. Its accumulation or altered levels could potentially signify shifts in lipid metabolism and energy homeostasis. However, without direct experimental evidence, its precise role remains speculative. Future research on the metabolism of this specific compound is needed to clarify its contribution to metabolic regulation in health and disease.

Occurrence and Distribution in Natural Products and Biological Extracts

This compound has been identified as a metabolite in hawk tea, a traditional herbal beverage consumed in China. nih.gov Untargeted and widely targeted metabolomics studies of various types of hawk tea have revealed a rich and diverse chemical composition, including a range of flavonoids, phenolic acids, and lipids. nih.govresearchgate.net

The occurrence of this compound in a natural product like hawk tea suggests its biosynthesis by the plant Litsea coreana or associated microorganisms. Natural products are a vast source of structurally unique and biologically active compounds. researchgate.net The identification of this dicarboxylic acid in a traditional beverage opens avenues for investigating its potential biological activities and its contribution to the reported health benefits of hawk tea, such as its antioxidant properties. nih.govnih.govresearchgate.net

Table 1: Identified Metabolites in Hawk Tea from a 2025 Study

Compound Name
2-Decyl-3-hydroxypentanedioic acid
2',4',6'-Trihydroxydihydrochalcone
Citrate
D-phenylalanine
Isoquercetrin
Kaempferol
PC(18:2/0:0)
Adenosine
(2S,3S)-3,5,7-trihydroxy

Source: Yang et al., 2025. nih.gov

Comparative Biochemical Analysis with Related Hydroxy Fatty Acids and Their Biological Contexts

A comparative biochemical analysis of this compound with other hydroxy fatty acids and dicarboxylic acids provides insight into its potential metabolic roles, even in the absence of direct experimental data on the compound itself.

Structural and Functional Comparison:

Hydroxy Fatty Acids: this compound contains a hydroxyl group at the third carbon position, a feature it shares with 3-hydroxy fatty acids, which are key intermediates in the β-oxidation of fatty acids. nih.gov The presence of this hydroxyl group introduces a chiral center, meaning different stereoisomers (R and S) can exist, potentially with different biological activities. The long decyl chain suggests it is derived from a long-chain fatty acid.

Dicarboxylic Acids: The presence of two carboxylic acid groups classifies it as a dicarboxylic acid. Long-chain dicarboxylic acids are primarily formed through ω-oxidation of fatty acids. nih.govnih.gov This pathway is crucial for metabolizing excess fatty acids and in certain metabolic disorders. nih.govnih.gov The resulting dicarboxylic acids are typically chain-shortened via peroxisomal β-oxidation. nih.govnih.gov

Metabolic Context:

The metabolism of urinary 3-hydroxy dicarboxylic acids has been studied, revealing that they are derived from the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation of the longer-chain 3-hydroxy dicarboxylic acids. nih.gov This suggests a potential metabolic pathway for this compound, where a long-chain 3-hydroxy fatty acid undergoes ω-oxidation.

Table 2: Comparison of this compound with Related Compound Classes

FeatureThis compound3-Hydroxy Fatty AcidsLong-Chain Dicarboxylic Acids
Key Functional Groups 2 Carboxylic acids, 1 Hydroxyl group1 Carboxylic acid, 1 Hydroxyl group2 Carboxylic acids
Primary Metabolic Pathway Speculative: ω-oxidation of a 3-hydroxy fatty acidβ-oxidation (as intermediates)ω-oxidation (formation), Peroxisomal β-oxidation (degradation)
Biological Significance UnknownEnergy metabolism intermediatesAlternative fatty acid metabolism, indicators of metabolic stress

The dual functionality of this compound as both a hydroxy acid and a dicarboxylic acid places it at an interesting metabolic intersection. Its structure suggests it could be an intermediate in a pathway that bridges ω-oxidation and β-oxidation of hydroxylated fatty acids. Further research is necessary to isolate this compound from biological systems and characterize its specific biochemical properties and metabolic fate.

Environmental Distribution and Atmospheric Chemistry of 3 Decyl 3 Hydroxypentanedioic Acid Analogs

Detection and Characterization in Atmospheric Aerosols (by analogy to 3-hydroxyglutaric acid as an SOA tracer)

The detection and characterization of organic compounds in atmospheric aerosols are critical for understanding their sources and formation pathways. In the case of hydroxylated dicarboxylic acids, 3-hydroxyglutaric acid has been identified as a significant tracer for secondary organic aerosol (SOA) formation from the photooxidation of α-pinene, a monoterpene emitted by vegetation. researchgate.net This provides a strong parallel for anticipating the atmospheric presence and detection of 3-Decyl-3-hydroxypentanedioic acid.

Atmospheric aerosols are complex mixtures, and the identification of individual components requires sophisticated analytical techniques. Typically, aerosol samples are collected on filters, and the organic fraction is then extracted. The extracted compounds are often derivatized to increase their volatility and thermal stability before analysis by gas chromatography-mass spectrometry (GC-MS). iue.ac.cn This method allows for the separation and identification of individual compounds based on their retention times and mass spectra.

Given its structure, this compound would likely be detected alongside other long-chain dicarboxylic acids. The long decyl chain would make it less volatile than 3-hydroxyglutaric acid, suggesting it would be predominantly found in the particle phase. Its detection would serve as an indicator of secondary organic aerosol formation from the oxidation of long-chain unsaturated fatty acids or other large biogenic or anthropogenic volatile organic compounds (VOCs).

Table 1: Monoterpene-Derived SOA Tracers in PM2.5 at Urban Sites in Japan This table is interactive. Click on the headers to sort.

Tracer Season Average Concentration (ng/m³)
Pinonic acid Spring Highest
3-Hydroxyglutaric acid Spring Second Highest
Pinonic acid Summer Lower than spring
3-Hydroxyglutaric acid Summer Highest
MBTCA Summer Second Highest

Data derived from studies on SOA tracers in urban Japanese environments. mdpi.com

Formation Mechanisms in Atmospheric Oxidation Processes

Hydroxyl dicarboxylic acids are not typically emitted directly into the atmosphere; instead, they are formed through the atmospheric oxidation of precursor VOCs. polyu.edu.hkcopernicus.org The formation of these compounds is a key aspect of SOA production, which has significant impacts on air quality and climate. nih.gov

The formation of this compound in the atmosphere would likely follow similar pathways to other hydroxylated dicarboxylic acids. These mechanisms generally involve:

Gas-Phase Oxidation: Precursor VOCs, such as long-chain alkenes or unsaturated fatty acids, are oxidized in the gas phase by atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). copernicus.org This initial oxidation can lead to the formation of a variety of oxygenated products.

Aqueous-Phase Chemistry: The products of gas-phase oxidation can partition into atmospheric water droplets (e.g., cloud or fog droplets, or aerosol water). Within the aqueous phase, further oxidation and hydration reactions can occur, leading to the formation of highly functionalized and less volatile compounds, including hydroxyl dicarboxylic acids. polyu.edu.hk The presence of a hydroxyl group and two carboxylic acid groups in this compound strongly suggests its formation through such aqueous-phase processing.

Precursors: The long decyl chain of this compound points towards precursors with a significant carbon backbone. Potential precursors could include long-chain unsaturated fatty acids from biogenic sources (e.g., plant waxes) or anthropogenic sources (e.g., cooking oils). The oxidation of these larger molecules would proceed through a series of steps, eventually leading to the formation of smaller, more functionalized molecules like this compound.

Studies on other hydroxyl dicarboxylic acids have shown that their formation is often enhanced by photochemical activity and the presence of anthropogenic pollutants like NOx. researchgate.netcopernicus.org For example, the formation of 3-hydroxyglutaric acid has been demonstrated in smog chamber experiments involving the photooxidation of α-pinene in the presence of NOx. researchgate.net

Table 2: Factors Influencing Hydroxyl Dicarboxylic Acid (OHDCA) Formation This table is interactive. Click on the headers to sort.

Factor Influence on OHDCA Formation Reference
Gas-Phase Photochemistry Plays a significant role, especially with daytime increases in ozone. polyu.edu.hk
Aqueous Photooxidation Likely a dominant formation pathway, influenced by relative humidity. polyu.edu.hk
Biogenic Emissions Precursors like isoprene (B109036) and monoterpenes are correlated with OHDCA levels. polyu.edu.hk
Anthropogenic Aromatics May also contribute to the formation of OHDCA. polyu.edu.hk
NOx Levels Presence of NOx can influence the specific reaction pathways and products. researchgate.netcopernicus.org

Environmental Persistence and Degradation Pathways

The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes. For this compound, its structure suggests several potential degradation pathways.

Photochemical Degradation: While in the atmosphere, organic compounds are exposed to sunlight, which can lead to their photochemical degradation. The hydroxyl group in this compound could make it susceptible to reaction with OH radicals, a primary atmospheric oxidant. This would likely be a significant removal process from the atmosphere.

Biodegradation: Once deposited to the Earth's surface, either through wet or dry deposition, this compound would be subject to microbial degradation. Long-chain dicarboxylic acids are known to be metabolized by various microorganisms. fraunhofer.denih.gov The degradation process often involves β-oxidation, a metabolic pathway that breaks down fatty acids and dicarboxylic acids into smaller units. fraunhofer.denih.gov The presence of the hydroxyl group might influence the rate and specific pathway of biodegradation.

Physical Removal: As a component of atmospheric aerosols, this compound would be removed from the atmosphere through dry and wet deposition. Due to its expected low volatility, it will be predominantly associated with the particle phase, and its atmospheric lifetime will be governed by the lifetime of the aerosol particles it resides in, which is typically on the order of days to weeks.

The long alkyl chain of this compound may confer some degree of persistence compared to shorter-chain dicarboxylic acids. However, the presence of the polar hydroxyl and carboxylic acid functional groups will increase its water solubility and likely its susceptibility to microbial attack, preventing it from being highly persistent in the environment.

Computational and Theoretical Approaches in 3 Decyl 3 Hydroxypentanedioic Acid Research

Molecular Modeling and Dynamics Simulations of Compound Interactions

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions of molecules at an atomic level. For a compound like 3-Decyl-3-hydroxypentanedioic acid, these methods could provide insights into how it interacts with biological macromolecules, such as enzymes or receptors. Simulations can predict the binding affinity and conformational changes that occur upon interaction, which is crucial for understanding its potential biological activity. However, no specific molecular dynamics studies involving this compound have been found in the public scientific literature.

Quantum Chemical Calculations for Reaction Mechanisms and Conformational Analysis

Quantum chemical calculations are employed to investigate the electronic structure of molecules, which determines their reactivity and physical properties. These calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and perform conformational analysis. For this compound, such calculations could reveal the most stable conformations and the energy barriers for various chemical transformations. A search of existing research indicates that quantum chemical studies specifically targeting this compound have not been reported.

Emerging Research Frontiers and Potential Applications of 3 Decyl 3 Hydroxypentanedioic Acid

Development as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks, molecules with a specific three-dimensional arrangement, are crucial in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. frontiersin.org The presence of a hydroxyl group and two carboxylic acid groups, along with a chiral center, in a molecule like 3-Decyl-3-hydroxypentanedioic acid would theoretically make it a valuable synthon. The stereochemistry of these functional groups can direct the formation of specific isomers, which is often critical for the biological activity and safety of the final product. For instance, chiral α-hydroxy acids (AHAs) are synthesized via methods like palladium-catalyzed C(sp³)–H alkylation of lactic acid, highlighting the importance of developing routes to such structured molecules. rsc.org

Biotechnological Production and Strain Engineering for Enhanced Yields

The industrial production of organic acids is increasingly shifting towards microbial fermentation from renewable feedstocks due to environmental concerns associated with petrochemical processes. nih.govillinois.edu Long-chain dicarboxylic acids (DCAs), for example, can be produced from plant oil fatty acids using oleaginous yeasts. nih.gov Metabolic engineering and synthetic biology are key to developing robust microbial cell factories capable of producing these chemicals at high yields. nih.govillinois.edu

Strategies for enhancing production include:

Metabolic Pathway Engineering: Modifying or introducing metabolic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae to channel carbon flux towards the desired dicarboxylic acid. oup.comnih.gov This can involve the overexpression of key enzymes or the knockout of competing pathways. oup.com

Strain Robustness Improvement: Engineering microbes to tolerate the stresses of industrial fermentation, such as low pH and high product concentrations. nih.govillinois.edunih.gov

Enzyme Engineering: Modifying enzymes to improve their activity, specificity, and stability for the desired reactions. youtube.com

Table 1: Examples of Biotechnological Production of Dicarboxylic Acids

Dicarboxylic AcidProduction OrganismKey Engineering StrategyReference
Succinic AcidEscherichia coliMetabolic engineering of central carbon metabolism oup.com
Malic AcidEscherichia coliDeletion of fumarase genes to increase malate (B86768) yield oup.com
Long-chain DCAsCandida tropicalisEngineering of ω-oxidation pathway nih.gov

This table presents examples of related dicarboxylic acids and does not include data for this compound due to a lack of available research.

Role in Material Science and Bio-based Product Development

Hydroxy acids and dicarboxylic acids are valuable monomers for the synthesis of bio-based polymers, offering a sustainable alternative to petroleum-based plastics. rsc.orgnih.gov

Polyesters from Hydroxy Acids: The presence of both a hydroxyl and a carboxyl group allows hydroxy acids to undergo self-condensation to form polyesters. rsc.org Poly(hydroxy acids) are gaining attention for applications in packaging and other areas due to their biodegradability and derivation from renewable resources. rsc.orgnih.gov The properties of the resulting polyester, such as its mechanical strength and ductility, can be tuned by controlling the stereochemistry of the monomer. acs.org

Surfactants: Long-chain fatty acids and their derivatives can act as surfactants due to their amphipathic nature, possessing both a hydrophilic head (the carboxylic acid groups) and a hydrophobic tail (the decyl chain). mdpi.comresearchgate.net Such molecules have applications in detergents, emulsifiers, and foaming agents. Fermentation of plant-based materials like soapberry can yield a mixture of bioactive compounds including saponins (B1172615) and long-chain fatty acids that exhibit surfactant properties. frontiersin.org

Future Directions in Metabolic Pathway Elucidation and Enzyme Discovery

The biosynthesis of complex organic acids like this compound would likely involve the convergence of fatty acid and dicarboxylic acid metabolic pathways.

Metabolic Pathway Elucidation: Understanding the native and engineered metabolic pathways for dicarboxylic acid production is crucial for optimizing yields. researchgate.netnih.govnih.gov This involves identifying all the enzymes and intermediate molecules in the pathway. Techniques like proteomics and metabolomics are used to analyze the cellular response to different conditions and genetic modifications. researchgate.net

Enzyme Discovery: The discovery of novel enzymes with desired activities is a key driver of innovation in biocatalysis. nih.govnih.gov For example, the discovery of fatty acid photodecarboxylases opens up new possibilities for converting fatty acids into other valuable chemicals. nih.gov The identification and characterization of enzymes involved in the ω-oxidation of fatty acids are particularly relevant for the production of long-chain dicarboxylic acids. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Decyl-3-hydroxypentanedioic acid in laboratory settings?

  • Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including EN 166-compliant safety goggles, EN 374-certified gloves, and flame-resistant lab coats. Ensure ventilation to minimize inhalation risks, and avoid skin/eye contact. In case of spills, use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Store in a cool, dry area away from ignition sources .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Analyze proton and carbon environments to confirm hydroxyl and decyl chain positions.
  • HPLC-MS : Quantify purity using reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid). Calibrate against certified reference materials .

Q. What are the key considerations for synthesizing this compound?

  • Methodological Answer : Optimize reaction conditions using esterification or hydroxylation pathways. Monitor pH (3.0–5.0) to stabilize intermediates, and use TLC or FTIR to track reaction progress. Post-synthesis, purify via recrystallization (ethanol/water solvent system) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use a factorial design with pH (2–10) and temperature (4°C–60°C) as variables. Prepare buffered solutions (e.g., phosphate for neutral, citrate for acidic) and incubate samples for 24–72 hours.
  • Analysis : Quantify degradation products via LC-MS and assess structural integrity with FTIR. Compare kinetic degradation rates using Arrhenius plots .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, cell line variability). Validate findings using orthogonal assays:

  • In vitro : Compare cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based kinetics) across multiple models.
  • Statistical Tools : Apply cluster analysis to group data by experimental conditions and identify outliers .

Q. What advanced spectroscopic techniques are suitable for studying intermolecular interactions of this compound in lipid bilayers?

  • Methodological Answer :

  • Solid-State NMR : Probe carbon chemical shifts to map acyl chain packing and hydroxyl group orientation.
  • DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures to assess bilayer disruption.
  • MD Simulations : Validate experimental data using force fields (e.g., CHARMM36) to model hydrogen bonding and hydrophobic effects .

Q. How can researchers optimize experimental protocols to minimize environmental contamination during disposal of this compound?

  • Methodological Answer : Implement green chemistry principles:

  • Waste Treatment : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Biodegradation Studies : Use OECD 301F respirometry tests to assess microbial degradation rates.
  • Analytical Monitoring : Quantify residual compound levels via GC-MS with internal standards .

Methodological Resources

  • Safety Compliance : Follow GHS guidelines for labeling and hazard communication .
  • Data Analysis : Use software like GraphPad Prism for nonlinear regression and ANOVA to address data variability .
  • Synthesis Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.